molecular formula C19H15Cl6Sb B074528 Triphenylcarbenium hexachloroantimonate CAS No. 1586-91-0

Triphenylcarbenium hexachloroantimonate

Cat. No.: B074528
CAS No.: 1586-91-0
M. Wt: 577.8 g/mol
InChI Key: GASWLBDVMZXHOP-UHFFFAOYSA-H
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Description

Triphenylcarbenium hexachloroantimonate: is an organometallic compound with the chemical formula (C₆H₅)₃C(SbCl₆)This compound is characterized by its yellow crystalline powder appearance and is used in various chemical processes due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylcarbenium hexachloroantimonate can be synthesized through the reaction of triphenylmethanol with antimony pentachloride in an organic solvent such as dichloromethane. The reaction typically occurs at room temperature and involves the formation of the triphenylcarbenium ion, which then reacts with the hexachloroantimonate anion to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in high and ultra-high purity forms to meet the requirements of various applications .

Chemical Reactions Analysis

Types of Reactions: Triphenylcarbenium hexachloroantimonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions with this compound include triethylsilane and dichloromethane. The reactions are typically carried out at room temperature or slightly elevated temperatures .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in hydride abstraction reactions, the compound can form various organometallic complexes .

Scientific Research Applications

Triphenylcarbenium hexachloroantimonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of triphenylcarbenium hexachloroantimonate involves its ability to act as a Lewis acid, facilitating various chemical reactions. The triphenylcarbenium ion can abstract hydrides, activate olefins, and participate in electron transfer processes. These actions are mediated through its interaction with molecular targets and pathways involved in the specific reactions .

Comparison with Similar Compounds

  • Triphenylcarbenium tetrafluoroborate
  • Triphenylcarbenium perchlorate
  • Triphenylsulfonium perfluoro-1-butanesulfonate

Comparison: Triphenylcarbenium hexachloroantimonate is unique due to its hexachloroantimonate anion, which imparts distinct reactivity and stability compared to other similar compounds. For instance, triphenylcarbenium tetrafluoroborate and triphenylcarbenium perchlorate have different anions, which can influence their solubility, reactivity, and applications .

Properties

CAS No.

1586-91-0

Molecular Formula

C19H15Cl6Sb

Molecular Weight

577.8 g/mol

IUPAC Name

antimony(5+);diphenylmethylbenzene;hexachloride

InChI

InChI=1S/C19H15.6ClH.Sb/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;/h1-15H;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

GASWLBDVMZXHOP-UHFFFAOYSA-H

SMILES

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sb+5]

Key on ui other cas no.

1586-91-0

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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